molecular formula C8H8N2OS2 B142113 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline CAS No. 153334-55-5

2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline

Cat. No. B142113
CAS RN: 153334-55-5
M. Wt: 212.3 g/mol
InChI Key: ZFQZPHRTXILRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline, also known as HPTT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a thiosemicarbazone derivative that has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline is not fully understood. However, it has been proposed that 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline exerts its antimicrobial activity by inhibiting bacterial DNA synthesis and disrupting the bacterial cell membrane. In cancer research, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline is thought to be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects
2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to have both biochemical and physiological effects. In microbiology, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to inhibit bacterial growth and induce bacterial cell death. In cancer research, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to inhibit cancer cell growth and induce cancer cell death. In addition, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline in lab experiments is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. In addition, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to exhibit anticancer activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one limitation of using 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline in lab experiments is its potential toxicity, which requires further investigation.

Future Directions

For research on 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline include exploring its potential applications in the development of new antibiotics and cancer therapies. In addition, further research is needed to fully understand the mechanism of action of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline and its potential toxicity. Furthermore, the development of new synthesis methods for 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline may lead to the discovery of new derivatives with improved properties.

Synthesis Methods

The synthesis of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline involves the reaction of 2-acetylpyridine thiosemicarbazone with sodium sulfide in the presence of acetic acid. The resulting product is then purified through recrystallization. This method has been found to yield a high purity and yield of 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline.

Scientific Research Applications

2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been the subject of scientific research due to its potential applications in various fields. In microbiology, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In cancer research, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer and lung cancer. In addition, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

153334-55-5

Product Name

2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline

Molecular Formula

C8H8N2OS2

Molecular Weight

212.3 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)pyridin-3-ol

InChI

InChI=1S/C8H8N2OS2/c11-6-2-1-3-9-7(6)13-8-10-4-5-12-8/h1-3,11H,4-5H2

InChI Key

ZFQZPHRTXILRDA-UHFFFAOYSA-N

SMILES

C1CSC(=N1)SC2=C(C=CC=N2)O

Canonical SMILES

C1CSC(=N1)SC2=C(C=CC=N2)O

Other CAS RN

153334-55-5

synonyms

2-(3-hydroxy-2-pyridyl)-2-thiothiazoline
2-HPTT

Origin of Product

United States

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